1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile
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Overview
Description
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7F3N2 and a molecular weight of 212.17 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a carbonitrile group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
This process can be achieved using various reagents and catalysts under specific reaction conditions . Industrial production methods may involve optimized synthetic routes to ensure high yield and purity of the compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound also contains a trifluoromethyl group attached to a pyridine ring but differs in the presence of a piperazine ring instead of a cyclopropane ring.
1-[3-(Trifluoromethyl)-2-pyridyl]piperazine: Similar to the previous compound but with the trifluoromethyl group attached at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C10H7F3N2 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-7(2-1-5-15-8)9(6-14)3-4-9/h1-2,5H,3-4H2 |
InChI Key |
COSASQOUIJBRHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(N=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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